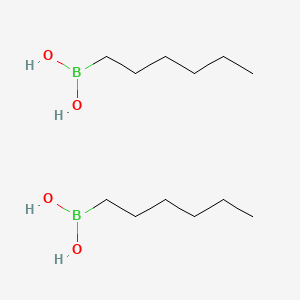
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and an indole core, a structure commonly found in many natural products and pharmaceuticals. The presence of the amino group at the 3-position adds to its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one typically involves the introduction of the trifluoromethyl group and the amino group onto the indole core. One common method involves the reaction of a suitable indole precursor with trifluoromethylating agents under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions or reductive amination processes.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow processes may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, while the amino group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one: Unique due to its specific substitution pattern and trifluoromethyl group.
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-3-one: Similar structure but different substitution pattern.
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-4-one: Another similar compound with a different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group significantly influences its reactivity and interactions, making it a valuable compound for various applications.
特性
分子式 |
C9H7F3N2O |
|---|---|
分子量 |
216.16 g/mol |
IUPAC名 |
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8(13)5-3-1-2-4-6(5)14-7(8)15/h1-4H,13H2,(H,14,15)/t8-/m1/s1 |
InChIキー |
QDYCFINFMUZPGG-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)[C@@](C(=O)N2)(C(F)(F)F)N |
正規SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)







![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)


